3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

描述

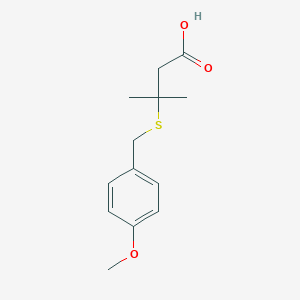

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is an organic compound characterized by the presence of a methoxybenzyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butyric acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 3-methylbutyric acid.

Formation of Thioether Linkage: The key step involves the formation of the thioether linkage. This can be achieved by reacting 4-methoxybenzyl chloride with a thiol derivative of 3-methylbutyric acid under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

化学反应分析

Types of Reactions

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted aromatic compounds

科学研究应用

Building Block for Peptide Synthesis

This compound serves as a crucial building block for the synthesis of peptide thioesters. It is particularly useful in the Fmoc-solid phase peptide synthesis (Fmoc-SPPS) method, where it functions as a linker that inhibits premature cleavage during Fmoc removal due to steric hindrance . This property is essential for creating complex peptide structures, including those that mimic biological activity.

Inhibitors of Metalloproteases

Research indicates that derivatives of this compound can act as potent inhibitors of metalloproteases. These enzymes are implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds derived from this structure have shown efficacy in treating conditions characterized by excessive metalloprotease activity, such as periodontal disease and ulcerative conditions .

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating cardiovascular diseases by inhibiting endothelin-converting enzyme activity. This inhibition may help manage conditions like hypertension and heart failure . The ability to modulate such critical pathways highlights its significance in drug development.

Case Study 1: Peptide Thioester Synthesis

In a study conducted by Tegge et al., the use of this compound as a linker was demonstrated to enhance the efficiency of cyclic Cys-containing peptide synthesis through Fmoc-SPPS. The study showcased how this compound improved yield and purity in peptide ligation processes, facilitating the development of novel therapeutic peptides .

Case Study 2: Metalloprotease Inhibition

A patent detailing the use of compounds similar to this compound highlighted its role in inhibiting metalloprotease activity in vitro. The findings suggested potential applications in treating diseases associated with excessive metalloprotease activity, providing a pathway for further pharmaceutical exploration .

作用机制

The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid involves its interaction with molecular targets through its functional groups. The thioether linkage can engage in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 3-(4-Methoxy-benzylsulfanyl)-propionic acid

- 3-(4-Methoxy-benzylsulfanyl)-acetic acid

- 3-(4-Methoxy-benzylsulfanyl)-butanoic acid

Uniqueness

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is unique due to the presence of the 3-methyl group on the butyric acid backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

生物活性

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3S

- Molecular Weight : 240.32 g/mol

The compound features a methoxy group and a benzylsulfanyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the methoxy and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in inflammatory diseases.

Anticancer Properties

Preliminary studies have explored the anticancer effects of this compound. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with the compound significantly downregulated NF-kB signaling pathways in LPS-stimulated macrophages. This indicates that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 3: Cancer Cell Line Studies

In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptotic cells in treated groups compared to controls.

属性

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLXZFZXHZCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427164 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268219-99-4 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。